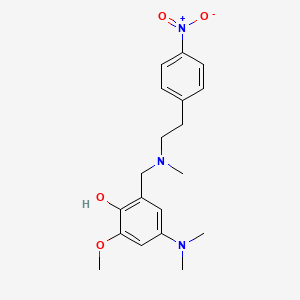
BN82002
Overview
Description
CDC25 Phosphatase Inhibitor I is a compound that targets CDC25 phosphatases, which are crucial regulators of the cell cycle. These phosphatases dephosphorylate and activate cyclin-dependent kinases, facilitating cell cycle progression. The inhibition of CDC25 phosphatases has garnered significant interest in cancer research due to their role in cell proliferation and tumor growth .
Mechanism of Action
Target of Action
BN-82002 is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family . The primary targets of BN-82002 are CDC25A, CDC25B2, CDC25B3, CDC25C, and 25C-cat . These targets play a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle .
Mode of Action
BN-82002 interacts with its targets by inhibiting their phosphatase activity . This inhibition is selective, with BN-82002 displaying approximately 20-fold greater selectivity over CD45 tyrosine phosphatase .
Biochemical Pathways
The inhibition of CDC25 phosphatases by BN-82002 affects the cell cycle regulation pathway . Specifically, it impairs the transition between different phases of the cell cycle, leading to cell cycle arrest at various stages . This can have downstream effects on cellular proliferation and growth .
Pharmacokinetics
It’s noted that the free form of bn-82002 is prone to instability, and it’s advisable to consider the stable salt form (bn82002 hydrochloride) that retains the same biological activity .
Result of Action
The inhibition of CDC25 phosphatases by BN-82002 results in a decrease in cellular proliferation . It has been observed that BN-82002 treatment leads to a decrease in the S phase of the cell cycle and an increase in cells containing both a G1 and a G2 DNA content . This suggests that cells treated with BN-82002 are arrested at various stages of the cell cycle .
Action Environment
It’s noted that the free form of the compound is unstable, suggesting that environmental conditions such as temperature and ph could potentially affect its stability and, consequently, its efficacy .
Biochemical Analysis
Biochemical Properties
BN-82002 interacts with several enzymes and proteins, primarily the CDC25 phosphatase family, which includes CDC25A, CDC25B2, CDC25B3, and CDC25C . It inhibits the phosphatase activity of these enzymes, thereby affecting their role in biochemical reactions .
Cellular Effects
BN-82002 has a significant impact on various types of cells and cellular processes. It impairs the proliferation of tumor cells and increases cyclin-dependent kinase 1 inhibitory tyrosine phosphorylation . In synchronized HeLa cells, BN-82002 delays cell cycle progression at G1/S, during S-phase, and at G2/M transition . In U2OS cells, it predominantly arrests the cell cycle in the G1 phase .
Molecular Mechanism
At the molecular level, BN-82002 exerts its effects by inhibiting the dephosphorylating activity of purified recombinant CDC25C . This inhibition leads to hyperphosphorylation of the CDC25C substrate CDK1 in BN-82002 treated cells compared to control cells .
Dosage Effects in Animal Models
In animal models, BN-82002 reduces the growth rate of human tumor xenografts in athymic nude mice
Metabolic Pathways
BN-82002 is involved in the metabolic pathways related to the CDC25 phosphatase family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CDC25 Phosphatase Inhibitor I involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of aromatic aldehydes and amines, followed by cyclization and functional group modifications .
Industrial Production Methods: Industrial production of CDC25 Phosphatase Inhibitor I typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions: CDC25 Phosphatase Inhibitor I can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents like thionyl chloride or alkyl halides.
Major Products: The major products formed from these reactions include various substituted aromatic compounds and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
CDC25 Phosphatase Inhibitor I has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool to study the mechanisms of phosphatase inhibition and to develop new inhibitors with improved efficacy.
Biology: Employed in cell cycle studies to understand the role of CDC25 phosphatases in cell proliferation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth by blocking cell cycle progression
Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays for drug discovery
Comparison with Similar Compounds
BN82002: Another CDC25 inhibitor that has shown efficacy in preclinical studies.
NSC 663284: A quinone-based inhibitor with potent activity against CDC25 phosphatases.
NSC 95397: A naphthoquinone derivative that inhibits CDC25 activity.
Uniqueness: CDC25 Phosphatase Inhibitor I is unique due to its specific binding affinity and selectivity for CDC25 phosphatases, making it a valuable tool for studying cell cycle regulation and a promising candidate for cancer therapy .
Properties
IUPAC Name |
4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25/h5-8,11-12,23H,9-10,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKYHQGRIIXMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396073-89-5 | |
| Record name | BN-82002 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396073895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BN-82002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/237SRB7UQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


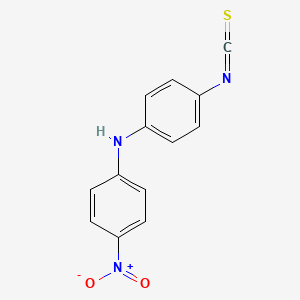
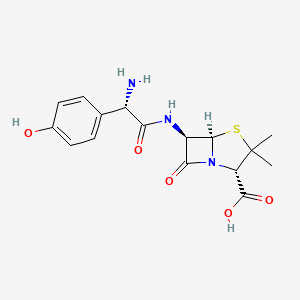
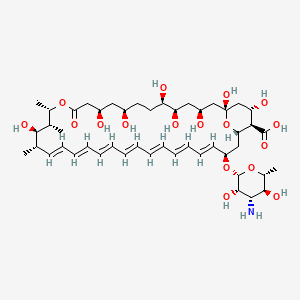
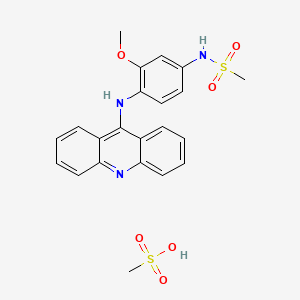
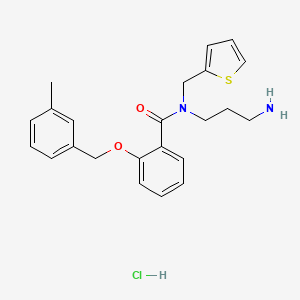
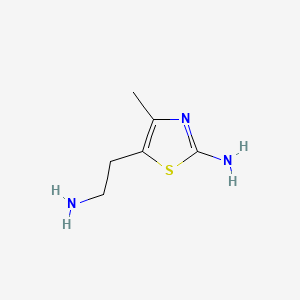
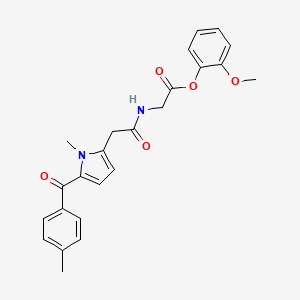
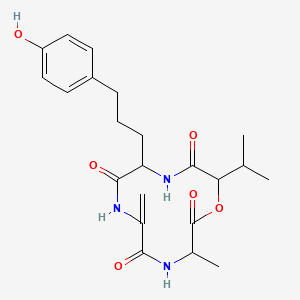
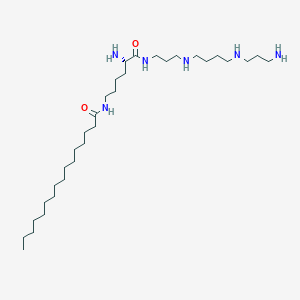
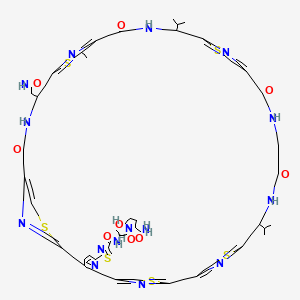
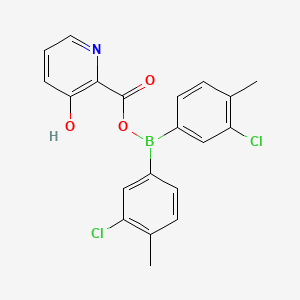
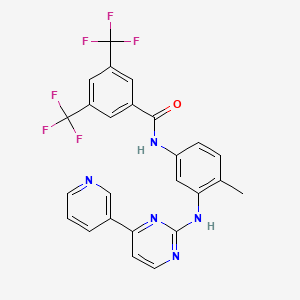
![5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B1667275.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile](/img/structure/B1667276.png)
